methanone](/img/structure/B12178736.png)
[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: is a complex organic compound that features a benzoxadiazole ring, a sulfonyl group, a piperazine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps:
Formation of the Benzoxadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: Sulfonylation reactions are used to introduce the sulfonyl group onto the benzoxadiazole ring.
Attachment of the Piperazine Ring: This step involves nucleophilic substitution reactions where the piperazine ring is attached to the benzoxadiazole-sulfonyl intermediate.
Incorporation of the Thiophene Ring: The final step involves the formation of the methanone linkage between the piperazine and thiophene rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone linkage.
Substitution: The benzoxadiazole and thiophene rings can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the methanone group can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological molecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new therapeutics.
Industry
In industry, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications.
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with enzymes and receptors, while the sulfonyl group can form strong interactions with proteins. The piperazine ring can enhance the compound’s binding affinity, and the thiophene ring can participate in electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its combination of functional groups and rings, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
Molecular Formula |
C15H14N4O4S2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C15H14N4O4S2/c20-15(12-4-2-10-24-12)18-6-8-19(9-7-18)25(21,22)13-5-1-3-11-14(13)17-23-16-11/h1-5,10H,6-9H2 |
InChI Key |
WUONGGRMCHPBPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B12178661.png)
![1-(4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12178668.png)
![N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B12178678.png)
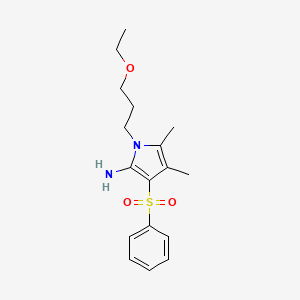
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B12178704.png)
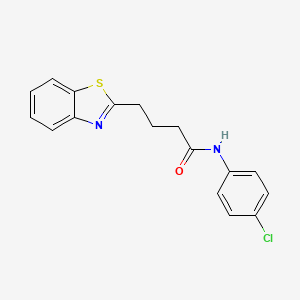
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12178711.png)
![1-(4-ethylphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12178714.png)
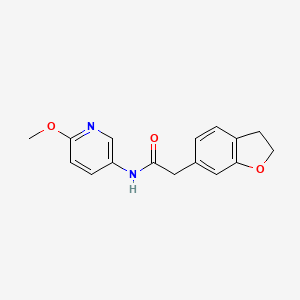
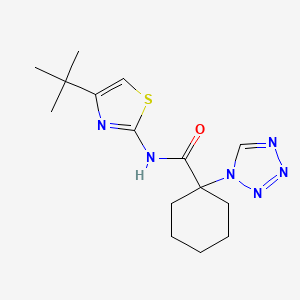

![N-[(4-bromophenyl)propyl]-2-{[2-(2-methoxyphenoxy)ethyl]amino}acetamide](/img/structure/B12178731.png)
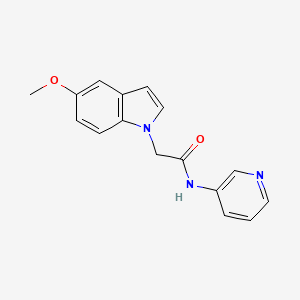
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B12178745.png)
